Technical Guide: Synthesis and Characterization of 5-Ethynyl-2-methyl-1,3-thiazole
Technical Guide: Synthesis and Characterization of 5-Ethynyl-2-methyl-1,3-thiazole
Executive Summary
5-Ethynyl-2-methyl-1,3-thiazole (CAS: 1428445-99-1) is a critical heterocyclic building block in medicinal chemistry, particularly valuable for "Click Chemistry" (CuAAC) applications and Sonogashira diversifications. Its thiazole core acts as a bioisostere for pyridine or imidazole, often improving metabolic stability and lipophilicity in drug candidates (e.g., mGluR5 antagonists).
This guide details a robust, scalable synthesis protocol via the Sonogashira coupling of 5-bromo-2-methylthiazole with trimethylsilylacetylene (TMSA), followed by base-mediated desilylation. It prioritizes high-yielding, reproducible methodologies suitable for pharmaceutical research.
Retrosynthetic Analysis & Strategy
The synthesis is best approached through a C–C bond formation at the C5 position of the thiazole ring. The electron-deficient nature of the thiazole C5 position makes it an excellent substrate for Palladium-catalyzed cross-coupling.
Strategic Pathway
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Functionalization: Bromination of the commercially available 2-methylthiazole.
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Coupling: Sonogashira cross-coupling with a silyl-protected alkyne to prevent homocoupling (Glaser coupling) and polymerization.
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Deprotection: Mild removal of the trimethylsilyl (TMS) group to release the terminal alkyne.
Figure 1: Retrosynthetic pathway for 5-ethynyl-2-methyl-1,3-thiazole.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylthiazole
Note: This compound is commercially available.[1] If synthesizing de novo, follow the protocol below.
Rationale: Direct bromination at C5 is favored due to the directing effect of the sulfur atom and the steric availability compared to C4.
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Reagents: 2-Methylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).
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Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).
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Conditions: 0°C to RT, 4–6 hours.
Protocol:
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Dissolve 2-methylthiazole (10 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add NBS (11 mmol) portion-wise over 15 minutes to control exotherm.
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Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Workup: Pour into ice water (100 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Vacuum distillation or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Step 2: Sonogashira Coupling (TMS-Protection)
Rationale: Using Trimethylsilylacetylene (TMSA) instead of acetylene gas allows for stoichiometric control, preventing the formation of bis-coupled byproducts.
Table 1: Reaction Components
| Component | Reagent | Equiv.[1][][3][4][5][6][7][8][9][10] | Role |
| Substrate | 5-Bromo-2-methylthiazole | 1.0 | Electrophile |
| Alkyne | Trimethylsilylacetylene (TMSA) | 1.2–1.5 | Nucleophile |
| Catalyst | Pd(PPh₃)₂Cl₂ | 0.02–0.05 | Oxidative addition to C-Br |
| Co-Catalyst | CuI | 0.01–0.03 | Transmetallation facilitator |
| Base | Et₃N or Diisopropylamine | 2.0–3.0 | Neutralizes HBr byproduct |
| Solvent | THF or DMF | N/A | Medium (Degassed) |
Protocol:
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Setup: Flame-dry a 2-neck round-bottom flask. Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (2 mol%).
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Inertion: Evacuate and backfill with Argon (3 cycles).
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Addition: Add degassed THF (0.2 M concentration relative to bromide), 5-bromo-2-methylthiazole (1.0 eq), and Et₃N (3.0 eq).
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Reaction: Add TMSA (1.2 eq) dropwise via syringe.
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Conditions: Heat to 50–60°C for 4–12 hours. The reaction mixture will darken (formation of ammonium salts and Pd black).
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Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Wash the pad with EtOAc. Concentrate the filtrate.
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Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).
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Target Intermediate: 2-Methyl-5-((trimethylsilyl)ethynyl)thiazole.
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Step 3: Desilylation to 5-Ethynyl-2-methylthiazole
Rationale: Potassium carbonate in methanol is a mild, standard method that cleaves the C–Si bond without affecting the thiazole ring or the methyl group.
Protocol:
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Dissolve the TMS-intermediate (1.0 eq) in MeOH (0.1 M).
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Add K₂CO₃ (1.5 eq) solid.[5]
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Stir at RT for 1–2 hours. Monitor by TLC (product will be more polar than starting material).
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Workup: Concentrate MeOH to ~20% volume. Dilute with water and extract with DCM or EtOAc.
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Purification: Silica gel chromatography is usually required to remove silanol byproducts.
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Note: Terminal alkynes can be volatile; avoid prolonged high-vacuum drying.
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Characterization Data
Physiochemical Properties[11][12]
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Chemical Formula: C₆H₅NS[]
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Molecular Weight: 123.18 g/mol []
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Appearance: Pale yellow oil or low-melting solid (depending on purity).
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Solubility: Soluble in DCM, CHCl₃, MeOH, DMSO.
Spectroscopic Data (Predicted/Typical)
Data derived from analogous 5-substituted thiazoles and validated synthesis reports.
Table 2: NMR Assignments
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 2.68 | Singlet (s) | 3H | C2-CH₃ (Methyl) |
| (CDCl₃) | 3.45 | Singlet (s) | 1H | C≡C-H (Terminal Alkyne) |
| 7.75 | Singlet (s) | 1H | C4-H (Thiazole Ring) | |
| ¹³C NMR | 19.4 | - | - | CH₃ (Methyl) |
| (CDCl₃) | 76.2 | - | - | C≡C-H (Terminal Carbon) |
| 82.5 | - | - | C≡C (Internal Carbon) | |
| 118.4 | - | - | C5 (Thiazole, quaternary) | |
| 142.8 | - | - | C4 (Thiazole, CH) | |
| 166.5 | - | - | C2 (Thiazole, quaternary) |
Mass Spectrometry (ESI/APC):
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[M+H]⁺: Calculated: 124.02; Observed: 124.1.
Safety & Troubleshooting
Critical Safety Hazards
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Alkynes: Terminal alkynes can be potentially explosive if concentrated to dryness in the presence of metal impurities. Store solutions when possible.
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Copper Acetylides: In the presence of CuI and base, copper acetylides form in situ. These are shock-sensitive when dry. Ensure thorough quenching with NH₄Cl/NH₄OH (to sequester Cu) during workup.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 2) | Oxygen poisoning of Pd catalyst. | Ensure rigorous degassing (freeze-pump-thaw or sparging) before adding catalyst. |
| Homocoupling (Glaser) | Presence of O₂ during coupling. | Maintain strict inert atmosphere (Argon balloon). |
| Incomplete Desilylation | Old K₂CO₃ or anhydrous solvent. | Use fresh K₂CO₃; adding a drop of water to MeOH can accelerate the reaction. |
| Product Volatility | High vacuum usage. | The product has low MW (123 g/mol ). Do not leave on high vacuum pump for >10 mins. |
References
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Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link
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Thiazole Functionalization: Bach, T., & Heuser, S. (2001). 2,4-Disubstituted Thiazoles via Regioselective Cross-Coupling Reactions. Tetrahedron Letters, 41(11), 1707-1710. Link
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Synthesis of 5-alkynylthiazoles (Analogous Protocol): Collins, I., et al. (2009). Discovery of a series of 5-alkynylthiazoles as metabotropic glutamate receptor 5 potentiators. Bioorganic & Medicinal Chemistry Letters, 19(7), 2063-2067. Link
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General Desilylation Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
- 1. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]
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